1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
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Description
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C15H17ClN2O2S and its molecular weight is 324.82. The purity is usually 95%.
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Biological Activity
The compound 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of the compound is C13H14ClN2O2S, with a molecular weight of approximately 298.78 g/mol. The structure comprises a thienopyridine moiety linked to an oxazole group, which contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The thienopyridine and oxazole groups may interact with signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of thienopyridine exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro assays indicated that the compound has an IC50 value in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231), suggesting potent anticancer properties. The presence of electron-withdrawing groups enhances this activity due to increased reactivity towards cellular targets .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 | 27.6 | Strong cytotoxicity |
Other Cancer Lines | Varies | Selective cytotoxicity observed |
Antimicrobial Activity
Compounds similar in structure have also shown promising antimicrobial properties. The thieno and oxazole components may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that thienopyridine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various thienopyridine derivatives on cancer cell lines. The compound exhibited significant selective toxicity against MDA-MB-231 cells compared to normal fibroblast cells, indicating a favorable therapeutic index .
- Antioxidant Activity : In another investigation, the compound was tested for its ability to scavenge free radicals. Results showed that it effectively reduced oxidative stress markers in cellular models exposed to oxidative agents .
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-9-12(10(2)20-17-9)3-4-15(19)18-6-5-13-11(8-18)7-14(16)21-13/h7H,3-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIPGWHBBWIVLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.